molecular formula C5H10ClNO3 B13485122 1,3-Oxazinane-4-carboxylic acid hydrochloride

1,3-Oxazinane-4-carboxylic acid hydrochloride

Cat. No.: B13485122
M. Wt: 167.59 g/mol
InChI Key: KYBVCDAKXIIZJB-UHFFFAOYSA-N
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Description

1,3-Oxazinane-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. It is a heterocyclic compound containing an oxazine ring, which is a six-membered ring with one oxygen and one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxazinane-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions in methanol as the solvent. The reaction conditions are mild, and the yields are generally good, up to 90% .

Another method involves the reaction of carbon dioxide or urea with amino alcohols. Additionally, cycloaddition reactions of isocyanates to oxetanes and coupling reactions of haloalkyl isocyanates with alkyl halides have been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable and green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazinone derivatives, reduced oxazinane compounds, and substituted oxazine derivatives .

Scientific Research Applications

1,3-Oxazinane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-oxazinane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazine: A similar heterocyclic compound with significant pharmacological and materials applications.

    1,3-Oxazinone: Another related compound with similar synthetic routes and applications.

Uniqueness

1,3-Oxazinane-4-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the carboxylic acid and hydrochloride groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

1,3-oxazinane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H

InChI Key

KYBVCDAKXIIZJB-UHFFFAOYSA-N

Canonical SMILES

C1COCNC1C(=O)O.Cl

Origin of Product

United States

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